molecular formula C10H13F3O3SSi B1306665 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate CAS No. 88284-48-4

2-(Trimethylsilyl)phenyl trifluoromethanesulfonate

Cat. No. B1306665
CAS RN: 88284-48-4
M. Wt: 298.36 g/mol
InChI Key: XBHPFCIWRHJDCP-UHFFFAOYSA-N
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Description

2-(Trimethylsilyl)phenyl trifluoromethanesulfonate is a chemical compound that has garnered attention due to its role as a versatile precursor to o-benzyne, a reactive intermediate in organic synthesis. The compound is derived from phenol and has been synthesized through various methods to improve yield and reduce reaction times .

Synthesis Analysis

The synthesis of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate has been optimized over time. An efficient gram-scale preparation method starting from phenol has been developed, which involves a three-step sequence and requires only one chromatographic purification, yielding the product in 66% overall yield . Another improved method starts from 2-chlorophenol and eliminates the use of organolithium reagents, resulting in a four-step process with an 81% overall yield . These advancements in synthesis highlight the importance of this compound in organic chemistry.

Molecular Structure Analysis

While the molecular structure of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate itself is not detailed in the provided papers, related compounds such as tris(trimethylsilyl)sulfonium and methylbis(trimethylsilyl)sulfonium ions have been studied. These ions were characterized by NMR spectroscopy and theoretical studies, providing insights into the electronic environment of silicon-containing compounds .

Chemical Reactions Analysis

2-(Trimethylsilyl)phenyl trifluoromethanesulfonate is primarily known for its role in generating o-benzyne, which is a highly reactive species used in various chemical reactions. For instance, a hypervalent iodine–benzyne precursor was prepared using a related silyl compound, which upon treatment with a base, generated benzyne that was trapped by various agents . Additionally, trimethylsilyl trifluoromethanesulfonate, a related silylating agent, has been used to promote ring-opening reactions of oxiranes, leading to various organic transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate are not explicitly discussed in the provided papers. However, the reactivity of similar silyl triflates has been explored. For example, trimethylsilyl trifluoromethanesulfonate has been used as a catalyst for acylation reactions and isomerization of nucleosides . Furthermore, the strength of related superacids and their silyl esters has been estimated using NMR spectroscopy, which can provide a comparative understanding of the acidity and reactivity of silyl triflates .

Scientific Research Applications

Application in Aryne Chemistry

  • Scientific Field : Aryne Chemistry
  • Summary of the Application : “2-(Trimethylsilyl)phenyl trifluoromethanesulfonate” is an important ortho-benzyne precursor in aryne chemistry . Arynes, or arynes, are intermediates in organic chemistry and are involved in many chemical reactions.
  • Methods of Application : This compound may be used to generate benzyne under mild conditions of simple fluoride treatment at room temperature . The exact procedures and parameters would depend on the specific experiment being conducted.

Application in Asymmetric α-Arylation of Ketones

  • Scientific Field : Organic Chemistry
  • Summary of the Application : “2-(Trimethylsilyl)phenyl trifluoromethanesulfonate” can be used as an arylating agent for the asymmetric α-arylation of ketones . This process is important in the synthesis of various organic compounds.
  • Methods of Application : The compound is used in a reaction catalyzed by Pd(dba)2 and difluorphos . The exact procedures and parameters would depend on the specific experiment being conducted.

Application in One Pot Synthesis of Carbazoles

  • Scientific Field : Organic Chemistry
  • Summary of the Application : “2-(Trimethylsilyl)phenyl trifluoromethanesulfonate” can be used in the one pot synthesis of carbazoles . Carbazoles are a class of organic compounds with a wide range of applications, including in pharmaceuticals and materials science.
  • Methods of Application : The compound is used in a palladium-catalyzed N-arylation of anilines with phenyl triflate, followed by oxidative coupling . The exact procedures and parameters would depend on the specific experiment being conducted.

Application in Multicomponent Reaction (MCR)

  • Scientific Field : Organic Chemistry
  • Summary of the Application : “2-(Trimethylsilyl)phenyl trifluoromethanesulfonate” can be used in multicomponent reactions (MCRs), which are highly efficient transformations that combine three or more reactants in a single step to produce a product .
  • Results or Outcomes : The use of this compound in MCRs can lead to the formation of complex organic compounds in a single step .

Application in Aryne/Heteroaryne Precursors

  • Scientific Field : Organic Chemistry
  • Summary of the Application : “2-(Trimethylsilyl)phenyl trifluoromethanesulfonate” can be used as a precursor for the generation of arynes and heteroarynes .
  • Methods of Application : The compound can be used to generate arynes and heteroarynes under mild conditions of simple fluoride treatment at room temperature .
  • Results or Outcomes : The generation of arynes and heteroarynes from this compound can lead to various chemical reactions .

Application in Benzyne Precursors Applicable under Mild Conditions

  • Scientific Field : Organic Chemistry
  • Summary of the Application : “2-(Trimethylsilyl)phenyl trifluoromethanesulfonate” can be used as a benzyne precursor under mild conditions .
  • Methods of Application : The compound can be used to generate benzyne under mild conditions of simple fluoride treatment at room temperature .
  • Results or Outcomes : The generation of benzyne from this compound can lead to various chemical reactions .

Safety And Hazards

The compound is classified as dangerous, causing severe skin burns and eye damage, and may be corrosive to metals . It should be stored under inert gas .

Future Directions

The compound is a coveted benzyne precursor and its synthesis methods are being improved to reduce reaction time and eliminate the use of certain reagents . It has potential applications in various chemical reactions .

Relevant Papers The compound has been discussed in several papers. For example, an alternate procedure for its preparation has been described . It has also been used in a novel transformation . More details can be found in the referenced papers .

properties

IUPAC Name

(2-trimethylsilylphenyl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3O3SSi/c1-18(2,3)9-7-5-4-6-8(9)16-17(14,15)10(11,12)13/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBHPFCIWRHJDCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC=CC=C1OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3O3SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00391985
Record name 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trimethylsilyl)phenyl trifluoromethanesulfonate

CAS RN

88284-48-4
Record name 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Trimethylsilyl)phenyl Trifluoromethanesulfonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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